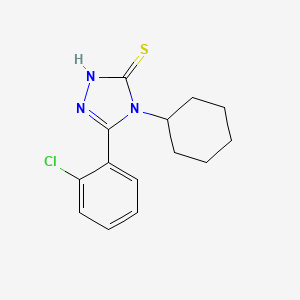

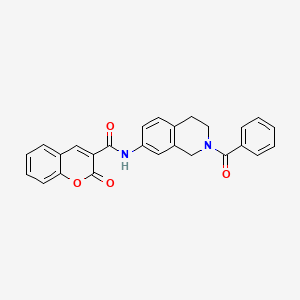

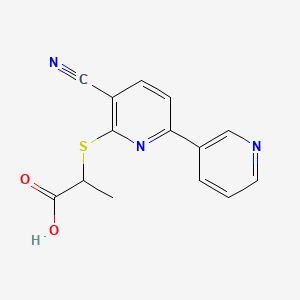

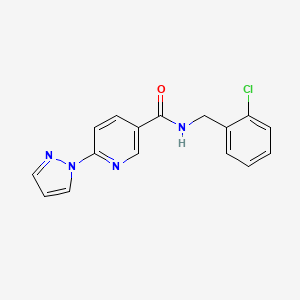

![molecular formula C16H18O3S2 B2510178 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-60-2](/img/structure/B2510178.png)

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

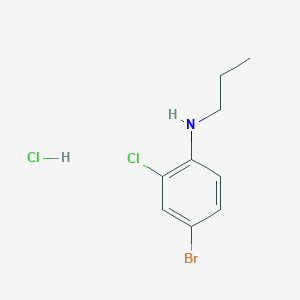

“1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” is a chemical compound with the molecular formula C16H18O3S2 . It has an average mass of 322.442 Da and a monoisotopic mass of 322.069733 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a study on the synthetic exploration of sulfinyl radicals using sulfinyl sulfones reported the successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons . Another study described the direct synthesis of valuable compounds from organometallic reagents and a novel sulfinylamine reagent .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” consists of 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors

Sulfonamide compounds, characterized by their significant bacteriostatic properties, have been utilized in various therapeutic areas beyond their initial application as antibiotics. Their incorporation into drugs spans across categories like diuretics, carbonic anhydrase inhibitors, antiepileptics, and more. The exploration of sulfonamide inhibitors in recent years has extended to target a variety of conditions including cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and enduring value in drug development (Gulcin & Taslimi, 2018).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Indolylarylsulfones, a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrate the structural adaptability of sulfone-containing compounds. Through structural modifications, these compounds exhibit promising drug candidate profiles for AIDS treatment, showcasing the potential of sulfone and sulfonamide groups in addressing viral infections (Famiglini & Silvestri, 2018).

HPLC Applications in Drug Analysis

The application of sulfonate groups in high-performance liquid chromatography (HPLC) columns has facilitated the analysis of basic drugs, showcasing the utility of these groups in analytical chemistry and pharmacology (Flanagan, Harvey, & Spencer, 2001).

Downstream Processing in Biotechnology

In biotechnological applications, sulfone and sulfonamide compounds play critical roles in downstream processing, particularly in the purification of biologically produced diols such as 1,3-propanediol. Their functionality has been explored to improve yield, purity, and energy efficiency in bioprocesses, indicating their importance in industrial biotechnology (Xiu & Zeng, 2008).

Antioxidant and Anti-inflammatory Properties

The presence of sulfonamide groups in certain compounds has been associated with a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests potential applications in preventing or treating diseases where oxidative stress and inflammation are significant factors (Kim & Park, 2016).

Medicinal Significance and Drug Discovery

The structural diversity offered by sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamides, has been leveraged in the discovery of new therapeutic agents. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities, highlighting their significance in medicinal chemistry and drug discovery (Zhao et al., 2018).

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZZZDQVRCKSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2510097.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2510102.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2510105.png)

![6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)

![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)